molecular formula C16H24N2O3 B267271 Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate

Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate

Cat. No.: B267271
M. Wt: 292.37 g/mol
InChI Key: OKGUDBUCHWSGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate is a useful research compound. Its molecular formula is C16H24N2O3 and its molecular weight is 292.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl N-[4-(3-methylbutanoylamino)phenyl]carbamate

InChI

InChI=1S/C16H24N2O3/c1-11(2)10-14(19)17-12-6-8-13(9-7-12)18-15(20)21-16(3,4)5/h6-9,11H,10H2,1-5H3,(H,17,19)(H,18,20)

InChI Key

OKGUDBUCHWSGCI-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of N-t-butoxycarbonyl-1,4-phenylene diamine (0.2 g) in dry tetrahydrofuran (20 ml) were added pyridine (0.15 ml) and 3-methylbutyryl chloride (0.13 g) and the reaction mixture was stirred for 1 hrs. The solution was diluted with ethyl acetate (50 ml), washed with a 3 N solution of hydrochloric acid (30 ml) and brine (30 ml), dried and concentrated in vacuum to give the title compound (0.27 g). T.l.c. cyclohexane/ethyl acetate 1/1, Rf =0.71.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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